molecular formula C14H13ClN2O3 B5524820 N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide

N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide

Cat. No. B5524820
M. Wt: 292.72 g/mol
InChI Key: PQXVEFJFLAGLCS-UHFFFAOYSA-N
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Description

Research in the field of organic synthesis often explores the development of novel compounds with potential biological activities. Compounds such as N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide are of interest due to their structural uniqueness and potential for various chemical properties and applications. The synthesis, characterization, and analysis of such compounds are crucial for understanding their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of complex organic compounds involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of related compounds involves employing iodination methods with iodine monochloride and iodine nitrate under basic conditions to achieve high efficiency and yield (Joshua, Sharma, & Abrams, 2008). Such methods could be analogous to the synthesis of N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide, indicating the importance of choosing appropriate reagents and conditions for successful synthesis.

Molecular Structure Analysis

The molecular structure of compounds is often analyzed using techniques such as X-ray diffraction and DFT calculations. These analyses provide insights into the molecular geometry, bond lengths, bond angles, and dihedral angles, which are essential for understanding the compound's chemical behavior (Karabulut et al., 2014). Such studies on N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide could reveal the influence of its functional groups on its overall structure.

Chemical Reactions and Properties

Chemical reactions and properties of compounds like N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide are influenced by their functional groups and molecular structure. Research on similar compounds shows that their reactivity, including acylation reactions and the formation of intermediates, is crucial for their synthesis and modification (Liu et al., 2014).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystallinity, are determined by their molecular structure. These properties are critical for the compound's application and handling. Studies on similar compounds provide methodologies for analyzing these physical properties and understanding their relationship with molecular structure (Behniafar & Haghighat, 2006).

Scientific Research Applications

Synthesis and Chemical Properties

Research on N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide derivatives has led to the development of novel synthetic methods and elucidation of chemical properties. For instance, studies have described the synthesis of related compounds through efficient methodologies, highlighting their potential as neuroleptic agents due to their ability to interact with dopamine receptors, demonstrating significant potency compared to established drugs such as haloperidol. These compounds have been explored for their neuroleptic potential, indicating their importance in neuroscience research (T. de Paulis et al., 1986).

Molecular Interactions and Structural Analysis

Another area of application involves the study of molecular interactions and structural analysis. For example, research on related benzamide derivatives has investigated their molecular structure through single crystal X-ray diffraction and DFT calculations. These studies provide insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the pharmacological activity of these compounds (Sedat Karabulut et al., 2014).

Anticancer Research

In the realm of anticancer research, derivatives of N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies aim to identify potential anticancer agents by examining their ability to induce cell cycle arrest and apoptosis in cancer cells, thereby contributing valuable knowledge to the field of oncology (M. Hour et al., 2007).

Radiolabeling and Imaging Studies

Radiolabeling techniques have been employed to develop radioligands based on benzamide derivatives for imaging studies, particularly targeting dopamine D2 receptors. These radiolabeled compounds are used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to study the distribution of dopamine receptors in the brain, which has implications for understanding and treating neurological disorders (N. Farouk et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would be related to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper safety data sheets should be consulted for handling and disposal information .

Future Directions

The future directions for research on this compound would depend on its applications. For example, if it’s a pharmaceutical compound, future research might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic uses .

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-19-11-5-3-9(7-12(11)20-2)14(18)17-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXVEFJFLAGLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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